molecular formula C8H9BrN4 B13322809 2-(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine

2-(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine

Cat. No.: B13322809
M. Wt: 241.09 g/mol
InChI Key: LJORJRJTVPUZRX-UHFFFAOYSA-N
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Description

2-(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines This compound is characterized by the presence of a bromine atom at the 6th position of the pyrrolo[2,1-f][1,2,4]triazine ring and an ethan-1-amine group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine typically involves the cyclization of pyrrole derivatives. One common method involves the treatment of pyrroles with reagents such as triphenylphosphine (PPh3), bromine (Br2), and triethylamine (Et3N) in dichloromethane (CH2Cl2) to achieve regioselective intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrrolo[2,1-f][1,2,4]triazines.

Scientific Research Applications

2-(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
  • 5-Pyrimidinemethanamine, 2- [4- (6-bromopyrrolo [2,1-f] [1,2,4]triazin-4-yl)-1-piperazinyl]-α- (4-fluorophenyl)-α-methyl-, (αS)-

Uniqueness

2-(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethan-1-amine group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H9BrN4

Molecular Weight

241.09 g/mol

IUPAC Name

2-(6-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethanamine

InChI

InChI=1S/C8H9BrN4/c9-6-3-7-4-11-8(1-2-10)12-13(7)5-6/h3-5H,1-2,10H2

InChI Key

LJORJRJTVPUZRX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NN2C=C1Br)CCN

Origin of Product

United States

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